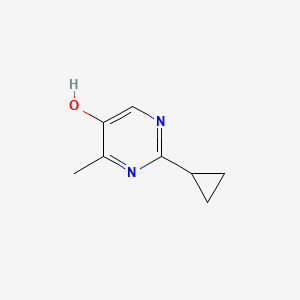

2-Cyclopropyl-4-methylpyrimidin-5-ol

Descripción

2-Cyclopropyl-4-methylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, a cyclopropyl substituent at position 2, and a methyl group at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The cyclopropyl group enhances ring stability and may influence steric interactions in biological systems, while the methyl group contributes to lipophilicity and metabolic resistance.

Propiedades

Número CAS |

73901-42-5 |

|---|---|

Fórmula molecular |

C8H10N2O |

Peso molecular |

150.18 g/mol |

Nombre IUPAC |

2-cyclopropyl-4-methylpyrimidin-5-ol |

InChI |

InChI=1S/C8H10N2O/c1-5-7(11)4-9-8(10-5)6-2-3-6/h4,6,11H,2-3H2,1H3 |

Clave InChI |

QLPLLDWUEDFBNM-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=NC=C1O)C2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Hidroxi-2-ciclopropil-4-metilpirimidina se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de ciclopropilamina con 4-metil-2,6-dioxo-1,2,3,6-tetrahidropirimidina en presencia de una base puede producir el compuesto deseado. La reacción normalmente requiere calentamiento y puede implicar solventes como etanol o metanol .

Métodos de Producción Industrial

La producción industrial de 5-Hidroxi-2-ciclopropil-4-metilpirimidina puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación como cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Hidroxi-2-ciclopropil-4-metilpirimidina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos, ácidos o bases en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado varios derivados de pirimidina sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Cyclopropyl-4-methylpyrimidin-5-ol serves as a significant building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Applications in Medicinal Chemistry:

- Anticancer Activity : Preliminary studies indicate that 2-Cyclopropyl-4-methylpyrimidin-5-ol may inhibit cell proliferation, suggesting potential applications in cancer therapy. Similar compounds have shown promise in this area, warranting further investigation into their mechanisms of action.

- Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can suppress COX-2 activity, an important target in the treatment of inflammatory diseases. For instance, some pyrimidine derivatives exhibited significant anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .

Biological Studies

The compound's interactions with biological systems have been the focus of numerous studies, particularly concerning enzyme inhibition and receptor binding.

Research Findings:

- Enzyme Inhibition : 2-Cyclopropyl-4-methylpyrimidin-5-ol has been shown to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its pharmacological profile and optimizing its therapeutic applications.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of agrochemicals and other industrial products.

Industrial Use Cases:

- Agrochemical Development : The structural characteristics of 2-Cyclopropyl-4-methylpyrimidin-5-ol make it suitable for creating new agrochemical agents that can enhance crop protection and yield.

Case Studies

Several case studies have explored the biological effects and therapeutic potentials of 2-Cyclopropyl-4-methylpyrimidin-5-ol:

| Study Type | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of pyrimidine derivatives is essential for optimizing their biological activities. Research has indicated that modifications to the pyrimidine ring can significantly enhance the compound's potency against various targets.

Notable SAR Insights:

Mecanismo De Acción

El mecanismo de acción de 5-Hidroxi-2-ciclopropil-4-metilpirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede interferir con la síntesis de ácidos nucleicos o proteínas, afectando así los procesos celulares. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 2-cyclopropyl-4-methylpyrimidin-5-ol, we analyze pyrimidine derivatives with analogous substituents or functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Calculated based on molecular formula C₈H₁₀N₂O.

Key Observations

Substituent Effects on Bioactivity The cyclopropyl group in the target compound and the patent-derived imidazolidine derivative suggests a role in enhancing metabolic stability and steric shielding. The 5-hydroxyl group distinguishes the target compound from sulfonyl or ester-containing analogs (e.g., ). This polar group may improve aqueous solubility but reduce membrane permeability compared to halogenated (e.g., 5-fluoro in ) or sulfonylated derivatives.

Ring System Variations Pyrazolo[4,3-d]pyrimidinones (e.g., ) exhibit planar, fused-ring systems that enhance binding to enzymes like phosphodiesterases. In contrast, the simpler pyrimidine core of the target compound may favor selectivity for kinases or viral polymerases.

In contrast, sulfonyl chlorides () or esterified derivatives () offer more straightforward functionalization pathways.

Research Findings and Implications

- Metabolic Stability : Cyclopropyl-substituted pyrimidines, as seen in , demonstrate reduced CYP450-mediated metabolism compared to ethyl or isopropyl analogs. This suggests that 2-cyclopropyl-4-methylpyrimidin-5-ol may exhibit favorable pharmacokinetics in vivo.

- Antiviral Potential: The oxathiolane ester in highlights the importance of prodrug strategies for pyrimidine analogs. While the target compound lacks an ester moiety, its hydroxyl group could serve as a site for prodrug derivatization.

- Enzyme Inhibition: The chlorosulfonyl group in contributes to covalent binding with enzymes, a feature absent in the target compound.

Actividad Biológica

2-Cyclopropyl-4-methylpyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by a cyclopropyl group and a hydroxyl group at the 5-position, along with a methyl group at the 4-position. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-4-methylpyrimidin-5-ol can be represented as follows:

This compound features:

- Cyclopropyl Group : Enhances binding affinity to biological targets.

- Hydroxyl Group : Potentially involved in hydrogen bonding with enzymes or receptors.

- Methyl Group : May influence lipophilicity and solubility.

Biological Activities

Research indicates that 2-Cyclopropyl-4-methylpyrimidin-5-ol exhibits several biological activities, particularly in pharmacology. Preliminary studies suggest it may interact with specific biological targets, such as enzymes or receptors, leading to various therapeutic effects.

Potential Therapeutic Applications

- Antimicrobial Activity : The compound has been explored for its potential to inhibit bacterial growth.

- Anti-inflammatory Properties : Similar pyrimidine derivatives have shown significant inhibition of COX-2 activity, suggesting that this compound may exhibit similar effects.

- Antiparasitic Activity : In silico studies have indicated potential inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for malaria treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to 2-Cyclopropyl-4-methylpyrimidin-5-ol:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyclopropyl-6-methylpyrimidin-4-amines | Cyclopropyl group, amine instead of alcohol | Potential anti-inflammatory activity |

| 2-Cyclopropyl-6-methylpyrimidin-4-ol | Hydroxyl group at position 4 | May exhibit different solubility and reactivity |

| 2-Cyclobutyl-pyrimidin-5-ol | Cyclobutyl instead of cyclopropyl | Altered steric hindrance affecting biological activity |

| 2-Cyclohexyl-pyrimidin-5-ol | Cyclohexyl substitution | Potentially different pharmacokinetic properties |

The specificity of the cyclopropyl and hydroxyl groups in 2-Cyclopropyl-4-methylpyrimidin-5-ol may enhance its binding affinity compared to similar compounds, leading to distinct therapeutic effects.

Case Studies and Research Findings

- Inhibition of PfDHFR : A study assessed the inhibitory activity of various pyrimidine derivatives against PfDHFR, with some analogues showing promising results in vitro, indicating that modifications in the pyrimidine structure can significantly affect biological activity .

- Anti-inflammatory Activity : Research on related pyrimidine compounds demonstrated notable in vitro anti-inflammatory effects through COX inhibition, with IC50 values comparable to established drugs like celecoxib . This suggests that further exploration of 2-Cyclopropyl-4-methylpyrimidin-5-ol could reveal similar properties.

- Molecular Docking Studies : Computational studies have shown that the binding interactions between this compound and various enzymes can be optimized through structural modifications, enhancing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.